Sodium sarcosinate

説明

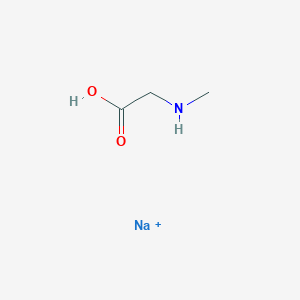

Structure

3D Structure of Parent

特性

IUPAC Name |

sodium;2-(methylamino)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7NO2.Na/c1-4-2-3(5)6;/h4H,2H2,1H3,(H,5,6);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUFONQSOSYEWCN-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H6NNaO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

107-97-1 (Parent), 68411-97-2 (Parent) | |

| Record name | Sarcosine sodium salt | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004316738 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Amides, coconut oil, with sarcosine, sodium salts | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061791591 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID5027568 | |

| Record name | Sarcosine sodium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5027568 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

111.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | Glycine, N-methyl-, N-coco acyl derivs., sodium salts | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Glycine, N-methyl-, sodium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

4316-73-8, 61791-59-1, 68411-98-3, 68411-99-4 | |

| Record name | Sarcosine sodium salt | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004316738 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Amides, coconut oil, with sarcosine, sodium salts | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061791591 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Glycine, N-methyl-, N-C10-18-fatty acyl derivs., sodium salts | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068411983 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Glycine, N-methyl-, N-(C12-18-alkylsulfonyl) derivs., sodium salts | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068411994 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Glycine, N-methyl-, N-coco acyl derivs., sodium salts | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Glycine, N-methyl-, sodium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Glycine, N-methyl-, N-C10-18-fatty acyl derivs., sodium salts | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Glycine, N-methyl-, N-(C12-18-alkylsulfonyl) derivs., sodium salts | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Sarcosine sodium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5027568 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sodium sarcosinate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.126 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Glycine, N-methyl-, N-coco acyl derivs., sodium salts | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.057.431 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Glycine, N-methyl-, N-C10-18-fatty acyl derivs., sodium salts | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.063.760 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SODIUM SARCOSINATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6EHN3PQL8Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Physicochemical Properties of Sodium Sarcosinate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core physicochemical properties of sodium sarcosinate (Sodium N-methylglycinate). The information presented herein is intended to support research, development, and formulation activities involving this versatile amino acid derivative.

Chemical Identity and Structure

This compound is the sodium salt of sarcosine, also known as N-methylglycine. It is a simple amino acid derivative that finds application as a key intermediate in the synthesis of various surfactants and other specialty chemicals.

Chemical Structure:

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. It is important to note that this compound is often commercially available as an aqueous solution, typically around 40%, which can influence its physical state and properties.

| Property | Value | Reference(s) |

| IUPAC Name | Sodium 2-(methylamino)acetate | [1][2] |

| Synonyms | Sodium N-methylglycinate, Sarcosine sodium salt | [1][2] |

| CAS Number | 4316-73-8 | [1][2] |

| Molecular Formula | C₃H₆NNaO₂ | [1][2][3] |

| Molecular Weight | 111.08 g/mol | [1][2][3] |

| Appearance | White crystalline solid or a colorless to yellowish liquid (40% solution) | [1][4] |

| Melting Point | 1-10 °C (for 40% aqueous solution) | [1][4] |

| Boiling Point | 100 °C (for 40% aqueous solution) | [4] |

| Density | 1.23 g/cm³ (for 40% aqueous solution at 20 °C) | [4] |

| Solubility | Miscible in all proportions with water. Soluble in aqueous alcohol solutions. | [1][5] |

| pKa (of Sarcosine) | 2.21 (for the carboxylic acid group) | [6] |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound.

-

¹H NMR Spectroscopy: The proton NMR spectrum of this compound in D₂O would be expected to show a singlet for the N-methyl protons and a singlet for the methylene protons adjacent to the carboxylate group. A peak corresponding to the N-H proton may also be observable depending on the solvent and pH.[7]

-

FTIR Spectroscopy: The infrared spectrum of this compound would exhibit characteristic absorption bands. Key peaks would include a strong, broad O-H stretch from any hydration, C-H stretching vibrations, a strong absorption from the carboxylate (COO⁻) asymmetric and symmetric stretching, and N-H bending vibrations.[8]

Experimental Protocols

Detailed methodologies for the determination of key physicochemical properties are outlined below.

Synthesis of this compound (Chloroacetic Acid Method)

This traditional method involves the reaction of methylamine with the sodium salt of monochloroacetic acid.[9][10]

Materials:

-

Methylamine (aqueous solution)

-

Sodium chloroacetate

-

Sodium hydroxide

-

Hydrochloric acid (for purification)

-

Reaction vessel with stirring and temperature control

-

Pressure-rated reactor (if applicable)

Procedure:

-

An aqueous solution of methylamine is charged into the reaction vessel.

-

Sodium chloroacetate is gradually added to the methylamine solution while maintaining the temperature at approximately 30-85 °C.[1][10]

-

The reaction may be carried out under a pressure of 0.15 to 0.2 MPa.[10]

-

The pH of the reaction mixture is controlled by the addition of a sodium hydroxide solution.

-

The reaction is allowed to proceed for several hours with continuous stirring.

-

Upon completion, the resulting solution contains this compound. Further purification steps, such as neutralization with hydrochloric acid to precipitate sarcosine followed by re-neutralization with sodium hydroxide, can be employed to obtain a purer product.[10]

Determination of Melting Point

The melting point of solid this compound can be determined using a standard capillary melting point apparatus.

Materials:

-

Dry, powdered this compound

-

Capillary tubes (sealed at one end)

-

Melting point apparatus

Procedure:

-

A small amount of the finely powdered, dry this compound is packed into a capillary tube to a height of 2-3 mm.

-

The capillary tube is placed in the heating block of the melting point apparatus.

-

The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

-

The temperature at which the first liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting range. For a pure substance, this range should be narrow.

Determination of pKa by Potentiometric Titration

The pKa of the parent amino acid, sarcosine, is a key indicator of the acidity of the carboxylic acid group in this compound. This can be determined by potentiometric titration.[11]

Materials:

-

This compound solution of known concentration (e.g., 0.1 M)

-

Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)

-

pH meter with a combination electrode

-

Burette

-

Stir plate and stir bar

Procedure:

-

Calibrate the pH meter using standard buffer solutions (e.g., pH 4, 7, and 10).

-

Pipette a known volume of the this compound solution into a beaker.

-

Immerse the pH electrode in the solution and begin stirring.

-

Record the initial pH of the solution.

-

Add the standardized HCl solution from the burette in small, known increments (e.g., 0.5 mL).

-

Record the pH after each addition, allowing the reading to stabilize.

-

Continue the titration until the pH has dropped significantly, passing through the buffer region.

-

Plot a titration curve of pH versus the volume of HCl added.

-

Determine the equivalence point, which is the point of steepest inflection on the curve.

-

The pKa is equal to the pH at the half-equivalence point (the volume of HCl added is half of that required to reach the equivalence point).

Visualizations

Synthesis of this compound

The following diagram illustrates the workflow for the synthesis of this compound using the chloroacetic acid method.

References

- 1. This compound (4316-73-8) for sale [vulcanchem.com]

- 2. This compound | C3H6NNaO2 | CID 23667259 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. biosynth.com [biosynth.com]

- 4. This compound – HeiBei ChengXin [sodium-cyanide.com]

- 5. chembk.com [chembk.com]

- 6. Page loading... [wap.guidechem.com]

- 7. This compound(4316-73-8) 1H NMR spectrum [chemicalbook.com]

- 8. researchgate.net [researchgate.net]

- 9. caloongchem.com [caloongchem.com]

- 10. CN103664665A - Solid sodium sarcosine preparation method - Google Patents [patents.google.com]

- 11. creative-bioarray.com [creative-bioarray.com]

The Core Mechanism of Sodium Sarcosinate in Cell Lysis: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium sarcosinate, also known as sodium N-lauroyl sarcosinate or Sarkosyl, is an anionic surfactant widely utilized in life sciences for its effective yet comparatively mild cell lysis properties. Derived from sarcosine, a natural amino acid, it possesses an amphiphilic structure with a hydrophobic 12-carbon lauroyl tail and a hydrophilic carboxylate head group.[1] This unique structure underpins its mechanism of action, enabling the disruption of cellular integrity and the solubilization of cellular components. This technical guide provides a comprehensive overview of the core mechanism of this compound in cell lysis, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate a deeper understanding for research, scientific, and drug development applications.

Mechanism of Action

The primary mechanism by which this compound induces cell lysis involves a multi-step process targeting the cell's lipid bilayer and protein components. As an anionic surfactant, it effectively disorganizes the membrane's lipid bilayer and solubilizes proteins.[2]

Disruption of the Lipid Bilayer

The initial interaction of this compound with a cell occurs at the plasma membrane. The hydrophobic tails of the surfactant molecules penetrate the lipid bilayer, disrupting the native hydrophobic and van der Waals interactions between the phospholipid molecules.[3] This insertion destabilizes the membrane, leading to increased permeability.

As the concentration of this compound surpasses its critical micelle concentration (CMC), the surfactant molecules aggregate to form micelles. These micelles can then extract lipid molecules and integral membrane proteins from the bilayer, leading to the progressive disintegration of the membrane structure and eventual cell lysis.[4][5] This process results in the formation of mixed micelles containing surfactant, lipids, and membrane proteins.

Protein Denaturation and Solubilization

In addition to its effects on the lipid bilayer, this compound also interacts with cellular proteins. The surfactant can disrupt the non-covalent interactions that maintain the secondary, tertiary, and quaternary structures of proteins, leading to their denaturation.[6][7][8][9] The hydrophobic tail of the surfactant binds to the hydrophobic regions of the proteins, while the hydrophilic head interacts with the aqueous solvent, effectively solubilizing the proteins.[10]

Compared to harsher detergents like sodium dodecyl sulfate (SDS), this compound is considered a milder denaturant.[3][10] This property can be advantageous in applications where preserving the protein's native conformation or enzymatic activity is desirable. However, it is still a potent solubilizing agent for many proteins, including those found in inclusion bodies.[1][11][12][13]

Quantitative Data

The efficiency of cell lysis using this compound is dependent on several factors, including its concentration, the cell type, and the composition of the lysis buffer.

Table 1: Physicochemical Properties of Sodium Lauroyl Sarcosinate

| Property | Value | References |

| Chemical Formula | C₁₅H₂₈NNaO₃ | [1] |

| Molar Mass | 293.38 g/mol | [1] |

| Critical Micelle Concentration (CMC) | 13.9 - 14.6 mM in aqueous solution | [2][14] |

| Appearance | White to off-white powder |

Table 2: Typical Working Concentrations for Cell Lysis and Solubilization

| Application | Cell Type / Target | Typical Concentration (% w/v) | References |

| Bacterial Cell Lysis | E. coli | 0.2 - 2% | [15] |

| Mammalian Cell Lysis | General | 0.5 - 1% | [16] |

| Solubilization of Inclusion Bodies | Recombinant proteins in E. coli | 0.5 - 10% | [12][17][18] |

| RNA Extraction | Murine spleen cells | 0.5% (in denaturing solution) | [19][20] |

| Membrane Protein Solubilization | Spiroplasma citri | 6 - 20 µmoles/mg protein | [21] |

Experimental Protocols

Protocol 1: General Protein Extraction from Cultured Mammalian Cells

Materials:

-

Cell culture plate with adherent mammalian cells

-

Ice-cold Phosphate-Buffered Saline (PBS)

-

Ice-cold Lysis Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM NaCl, 1% (w/v) Sodium Lauroyl Sarcosinate, 1 mM EDTA, Protease inhibitor cocktail

-

Cell scraper

-

Microcentrifuge tubes

-

Refrigerated microcentrifuge

Procedure:

-

Aspirate the culture medium from the cells.

-

Wash the cells once with ice-cold PBS.

-

Aspirate the PBS completely.

-

Add an appropriate volume of ice-cold Lysis Buffer to the plate (e.g., 500 µL for a 100 mm dish).

-

Use a cell scraper to gently scrape the cells off the surface of the plate in the lysis buffer.

-

Transfer the cell lysate to a pre-chilled microcentrifuge tube.

-

Incubate the lysate on ice for 30 minutes, with occasional vortexing.

-

Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Carefully transfer the supernatant, containing the soluble protein fraction, to a new pre-chilled microcentrifuge tube.

-

Store the protein extract at -80°C for long-term storage or use immediately for downstream applications.

Protocol 2: RNA Extraction from Tissues using a Guanidinium Thiocyanate-Sarkosyl Solution

Materials:

-

Frozen tissue sample

-

Liquid nitrogen

-

Mortar and pestle

-

Denaturing Solution: 4 M Guanidinium Thiocyanate, 25 mM Sodium Citrate (pH 7.0), 0.5% (w/v) N-lauroylsarcosine, 0.1 M 2-mercaptoethanol (add just before use)

-

Water-saturated phenol

-

Chloroform:isoamyl alcohol (24:1)

-

Isopropanol

-

75% Ethanol (prepared with RNase-free water)

-

RNase-free water

-

Microcentrifuge tubes

-

Refrigerated microcentrifuge

Procedure:

-

Grind the frozen tissue sample to a fine powder in a mortar pre-chilled with liquid nitrogen.

-

Transfer the tissue powder to a tube containing the Denaturing Solution (use approximately 1 mL of solution per 50-100 mg of tissue).

-

Homogenize immediately by vortexing.

-

Add 0.1 volume of 2 M sodium acetate (pH 4.0), and mix thoroughly.

-

Add 1 volume of water-saturated phenol, and mix thoroughly.

-

Add 0.2 volumes of chloroform:isoamyl alcohol (24:1), and mix vigorously for 15 seconds.

-

Incubate the mixture on ice for 15 minutes.

-

Centrifuge at 10,000 x g for 20 minutes at 4°C.

-

Carefully transfer the upper aqueous phase containing the RNA to a new tube.

-

Add an equal volume of isopropanol to precipitate the RNA.

-

Incubate at -20°C for at least 1 hour.

-

Centrifuge at 12,000 x g for 10 minutes at 4°C.

-

Discard the supernatant and wash the RNA pellet with 1 mL of 75% ethanol.

-

Centrifuge at 7,500 x g for 5 minutes at 4°C.

-

Discard the supernatant and air-dry the pellet for 5-10 minutes. Do not over-dry.

-

Resuspend the RNA pellet in an appropriate volume of RNase-free water.

Mandatory Visualizations

References

- 1. The use of sarkosyl in generating soluble protein after bacterial expression - PMC [pmc.ncbi.nlm.nih.gov]

- 2. jocpr.com [jocpr.com]

- 3. researchgate.net [researchgate.net]

- 4. 細胞溶解およびタンパク質抽出用の界面活性剤 | Thermo Fisher Scientific - JP [thermofisher.com]

- 5. merckmillipore.com [merckmillipore.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. globalresearchonline.net [globalresearchonline.net]

- 8. youtube.com [youtube.com]

- 9. youtube.com [youtube.com]

- 10. researchgate.net [researchgate.net]

- 11. Insoluble Protein Purification with Sarkosyl: Facts and Precautions | Springer Nature Experiments [experiments.springernature.com]

- 12. researchgate.net [researchgate.net]

- 13. [PDF] The use of sarkosyl in generating soluble protein after bacterial expression. | Semantic Scholar [semanticscholar.org]

- 14. pubs.acs.org [pubs.acs.org]

- 15. US5240834A - Solubilization of protein after bacterial expression using sarkosyl - Google Patents [patents.google.com]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. addgene.org [addgene.org]

- 21. Solubilization of Spiroplasma citri cell membrane proteins with the anionic detergent sodium lauroyl-sarcosinate (Sarkosyl) - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Laboratory-Scale Synthesis and Purification of Sodium Sarcosinate

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides an in-depth technical guide for the synthesis and purification of sodium sarcosinate (sodium N-methylglycinate) for laboratory applications. The following sections detail established synthesis methodologies, purification protocols, and analytical characterization techniques, complete with quantitative data and process visualizations to aid researchers in obtaining high-purity this compound for their studies.

Introduction

This compound is the sodium salt of sarcosine (N-methylglycine), an N-methylated derivative of the amino acid glycine. It serves as a versatile building block in organic synthesis, a precursor in the production of surfactants like sodium lauroyl sarcosinate, and has applications in various research contexts, including its investigation as a potential biomarker. The availability of high-purity this compound is crucial for reproducible experimental outcomes in drug development and other scientific research. This guide outlines reliable methods for its preparation and purification on a laboratory scale.

Synthesis of this compound

Several synthetic routes to this compound have been established. The choice of method may depend on the available starting materials, desired scale, and safety considerations. Three common methods are presented below.

Chloroacetic Acid Method

This traditional method involves the reaction of chloroacetic acid with methylamine in the presence of a base.[1][2][3] While cost-effective, it may require pressure and can generate byproducts that complicate purification.[1][2]

Reaction: ClCH₂COOH + 2 CH₃NH₂ → CH₃NHCH₂COOH·CH₃NH₂Cl CH₃NHCH₂COOH·CH₃NH₂Cl + NaOH → CH₃NHCH₂COONa + CH₃NH₂ + NaCl + H₂O

A variation of this method involves the direct reaction of sodium chloroacetate with methylamine.[4]

Experimental Protocol:

-

In a pressure-rated reaction vessel, dissolve sodium chloroacetate in an aqueous solution of methylamine.

-

Seal the vessel and heat the reaction mixture to 80-85°C under a pressure of 0.15-0.2 MPa for several hours.[4]

-

Monitor the reaction progress by a suitable analytical technique (e.g., TLC or HPLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

The crude this compound solution will contain unreacted starting materials and byproducts such as sodium chloride.

Hydroxyacetonitrile Method

This method is widely used due to its efficiency and the high purity of the resulting product.[2][4] It involves the condensation of hydroxyacetonitrile with methylamine, followed by hydrolysis.

Reaction: HOCH₂CN + CH₃NH₂ → CH₃NHCH₂CN + H₂O CH₃NHCH₂CN + NaOH + H₂O → CH₃NHCH₂COONa + NH₃

Experimental Protocol:

-

In a well-ventilated fume hood, react hydroxyacetonitrile with methylamine to form methylaminoacetonitrile.[4]

-

Add a solution of sodium hydroxide to the methylaminoacetonitrile solution.

-

Heat the mixture to 100-120°C to facilitate hydrolysis.[4]

-

The reaction progress can be monitored by the evolution of ammonia gas.

-

Upon completion, the resulting solution contains this compound and excess sodium hydroxide.

N-Methyl-ethanolamine Dehydrogenation Method

A more recent approach involves the catalytic dehydrogenation of N-methyl-ethanolamine in the presence of a base.

Reaction: CH₃NHCH₂CH₂OH + NaOH --(Catalyst, Heat)--> CH₃NHCH₂COONa + 2 H₂

Experimental Protocol:

-

In a high-pressure autoclave equipped with a stirrer, suspend a Cu/Ni-based Raney catalyst in water.

-

Add N-methyl-ethanolamine and a 20% by weight aqueous solution of sodium hydroxide.

-

Seal the autoclave and heat the mixture to 160°C. The pressure will increase due to the evolution of hydrogen gas. Maintain the pressure at 10 bar.

-

After approximately 4 hours, the gas evolution will cease. Cool the reactor to 90°C.

-

Allow the catalyst to settle, and decant the supernatant containing the this compound solution.

| Synthesis Method | Key Reactants | Typical Reaction Conditions | Reported Yield | Advantages | Disadvantages |

| Chloroacetic Acid | Chloroacetic acid (or its sodium salt), Methylamine, Sodium Hydroxide | 80-85°C, 0.15-0.2 MPa[4] | ~50%[1] | Cost-effective starting materials[2] | Pressurized conditions, byproduct formation (NaCl)[1][4] |

| Hydroxyacetonitrile | Hydroxyacetonitrile, Methylamine, Sodium Hydroxide | 100-120°C[4] | High[2] | High purity, efficient[2] | Use of cyanide-containing starting material |

| N-Methyl-ethanolamine | N-Methyl-ethanolamine, Sodium Hydroxide, Cu/Ni Raney Catalyst | 160°C, 10 bar | 97.2% | High yield, catalyst can be reused | Requires high pressure and temperature, specialized equipment |

Table 1: Comparison of this compound Synthesis Methods.

Purification of this compound

The purification strategy for this compound depends on the impurities present from the chosen synthetic route. Common impurities include inorganic salts (e.g., NaCl), unreacted starting materials, and side-products.

Recrystallization

General Experimental Protocol for Recrystallization:

-

Dissolve the crude this compound in a minimal amount of hot water to create a saturated solution.

-

If insoluble impurities are present, perform a hot filtration to remove them.

-

Slowly add a water-miscible organic solvent in which this compound has low solubility (e.g., ethanol or isopropanol) to the hot aqueous solution until turbidity is observed.

-

Gently heat the mixture until the solution becomes clear again.

-

Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to promote crystallization.

-

Collect the crystals by vacuum filtration.

-

Wash the crystals with a small amount of the cold alcohol solvent to remove residual impurities.

-

Dry the purified crystals under vacuum.

Purification via Sarcosine Intermediate

An alternative high-purity route involves the conversion of crude this compound to sarcosine, which is then purified and converted back to the sodium salt.[4]

Experimental Protocol:

-

Acidification: Neutralize the crude this compound solution with an equimolar amount of hydrochloric acid to a pH of 6.5-7 to form sarcosine.[6]

-

Desalination: The resulting solution contains sarcosine and sodium chloride. The sodium chloride can be removed by techniques such as electrodialysis or ion-exchange chromatography.[4] For the latter, pass the diluted solution through a cation exchange resin column. The sarcosine will be retained, and the chloride ions will pass through.

-

Elution and Crystallization of Sarcosine: Elute the sarcosine from the resin using a weak ammonia solution.[6] Concentrate the eluate under reduced pressure and crystallize the purified sarcosine.

-

Conversion to this compound: Dissolve the purified sarcosine in a minimal amount of purified water. At 40°C, add a stoichiometric amount (e.g., a molar ratio of 1:0.98 of sarcosine to sodium methoxide) of sodium methoxide solution to precipitate the solid this compound.[4]

-

Isolation: Collect the white solid by centrifugation or filtration and dry under vacuum.[4]

Analytical Characterization

The purity and identity of the synthesized this compound should be confirmed using appropriate analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy is a powerful tool for confirming the structure of this compound. The spectrum should be recorded in a suitable deuterated solvent, such as D₂O. The expected signals for this compound are a singlet for the N-methyl protons and a singlet for the methylene protons. Based on data for sarcosine, the N-methyl protons (CH₃) would appear around 2.7 ppm and the methylene protons (CH₂) around 3.5 ppm.

-

Chromatography: High-Performance Liquid Chromatography (HPLC) can be used to assess the purity of the final product. A suitable method would involve a polar stationary phase (e.g., HILIC) or an ion-exchange column with an appropriate mobile phase and detector (e.g., ELSD or RI). Gas chromatography (GC) can also be used after derivatization.[7]

-

Titration: The active content of sarcosinate can be determined by titration methods.[8]

Visualizing the Workflow

The following diagrams illustrate the logical flow of the synthesis and purification processes.

Caption: Overview of three primary synthesis routes to crude this compound.

Caption: Two potential workflows for the purification of this compound.

Conclusion

This guide has detailed several methods for the synthesis and purification of this compound for laboratory use. The selection of a particular method will be guided by the specific requirements of the research, including purity needs, scale, and available resources. The chloroacetic acid method is economical but may present purification challenges. The hydroxyacetonitrile method offers high purity, while the N-methyl-ethanolamine route provides high yields but requires specialized equipment. For purification, recrystallization offers a straightforward approach, whereas purification via the sarcosine intermediate can yield a product of very high purity. Proper analytical characterization is essential to confirm the identity and purity of the final product.

References

- 1. rsc.org [rsc.org]

- 2. CN114989030A - Preparation method of N-lauroyl sarcosine sodium - Google Patents [patents.google.com]

- 3. academic.oup.com [academic.oup.com]

- 4. Quantitative determination of sodium lauroyl sarcosinate by gas chromatography | Semantic Scholar [semanticscholar.org]

- 5. puracy.com [puracy.com]

- 6. researchgate.net [researchgate.net]

- 7. m.youtube.com [m.youtube.com]

- 8. British Standards Institution - Project [standardsdevelopment.bsigroup.com:443]

A Technical Guide to the Role of Sodium Lauroyl Sarcosinate (Sarkosyl) in the Inhibition of DNA Transcription

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Within the field of molecular biology, the precise regulation of DNA transcription is a cornerstone of cellular function. Understanding the mechanisms that govern this process, including the factors that can inhibit it, is crucial for both basic research and therapeutic development. This technical guide provides a comprehensive overview of the role of the anionic surfactant, sodium lauroyl sarcosinate, commonly known by its trade name Sarkosyl, as an inhibitor of DNA transcription.

It is critical to distinguish sodium lauroyl sarcosinate from the simpler compound, sodium sarcosinate. The former is an N-acyl derivative of sarcosine and possesses detergent properties central to its mechanism of action in transcription assays. The latter, the sodium salt of N-methylglycine, does not share these properties and is not the subject of this guide. Throughout this document, "Sarkosyl" will be used to refer to sodium lauroyl sarcosinate.

This guide will delve into the molecular mechanisms by which Sarkosyl inhibits the initiation of transcription, present quantitative data on its effects, provide detailed experimental protocols for its use in key assays, and illustrate the relevant pathways and workflows through diagrams.

Core Mechanism of Transcriptional Inhibition by Sarkosyl

Sarkosyl's primary role as a transcriptional inhibitor stems from its properties as an anionic detergent. Its mechanism is not based on the modulation of specific signaling pathways but rather on the direct disruption of macromolecular interactions essential for the transcription process.

1. Inhibition of Transcription Initiation

The central mechanism of Sarkosyl's inhibitory action is its ability to prevent the assembly of the pre-initiation complex (PIC) at the promoter region of genes. The formation of the PIC is a multi-step process involving the sequential binding of general transcription factors (GTFs) and RNA polymerase to the promoter DNA. Sarkosyl, at specific concentrations, can interfere with these protein-DNA and protein-protein interactions, thereby blocking the initiation of transcription before it begins.[1][2][3][4]

Different concentrations of Sarkosyl can be used to dissect the various stages of initiation:

-

Prevention of Pre-initiation Complex Assembly: When added at the beginning of an in vitro transcription reaction, Sarkosyl concentrations of 0.01% to 0.015% can prevent the assembly of the entire PIC, thus inhibiting the first round of transcription.[4]

-

Selective Inhibition of Reinitiation: If the PIC is allowed to form before the addition of Sarkosyl, a single round of transcription can occur. However, subsequent rounds of transcription (reinitiation) are blocked. A concentration of 0.05% Sarkosyl is effective in disrupting reinitiation while leaving stably engaged preinitiation complexes intact.[5][6][7] This property is invaluable in nuclear run-on assays.

2. Disruption of Chromatin Structure

As a detergent, Sarkosyl can also solubilize proteins and disrupt protein-DNA interactions within chromatin. It has been shown to cause the release of most proteins associated with cellular DNA.[8] This can indirectly affect transcription by altering the accessibility of the DNA template to the transcription machinery. However, it is noteworthy that Sarkosyl does not release RNA polymerase that has already initiated transcription and is in a stable elongation complex.[8]

The following diagram illustrates the inhibitory effect of Sarkosyl on the assembly of the transcription pre-initiation complex.

Quantitative Data on Transcriptional Inhibition

While comprehensive dose-response curves and IC50 values for Sarkosyl's inhibition of transcription are not widely reported in the literature, several studies have defined the effective concentrations for observing specific inhibitory effects in various experimental systems. The following table summarizes these findings.

| RNA Polymerase | Experimental System | Sarkosyl Concentration (% w/v) | Observed Effect | Reference(s) |

| RNA Polymerase III | In vitro transcription (VAI gene) | 0.005% | Partial inhibition of transcription complex recruitment. | [7] |

| RNA Polymerase III | In vitro transcription (VAI gene) | > 0.01% | Complete inhibition of transcription initiation when added before PIC assembly. | [7] |

| RNA Polymerase III | In vitro transcription (VAI gene) | 0.015% | No effect on initiation or reinitiation when added after PIC formation. | [5][6] |

| RNA Polymerase III | In vitro transcription (VAI gene) | 0.05% | Allows a single round of transcription but blocks subsequent reinitiation. | [5][6][7] |

| RNA Polymerase II | In vitro transcription | 0.01 - 0.015% | Prevents pre-initiation complex assembly. | [2][4] |

| RNA Polymerase II | In vitro transcription | 0.015% | Preferential inhibition of reinitiation over the first round of transcription. | [4] |

| RNA Polymerase II | Nuclear Run-On Assay | 0.5 - 1% | Prevents new transcription initiation, allowing elongation by engaged polymerases. | [9][10] |

Experimental Protocols

Sarkosyl is a valuable tool in several key assays used to study transcription. Below are detailed methodologies for its application.

In Vitro Transcription Inhibition Assay

This assay assesses the effect of Sarkosyl on transcription from a specific DNA template in a cell-free system.

Objective: To determine the concentration-dependent effect of Sarkosyl on transcription initiation and reinitiation.

Materials:

-

Purified DNA template with a known promoter (e.g., adenovirus major late promoter)

-

HeLa cell nuclear extract or purified transcription factors (TBP, TFIIB, TFIIE, TFIIF, TFIIH) and RNA Polymerase II

-

Transcription Buffer (e.g., 20 mM HEPES-KOH pH 7.9, 50-100 mM KCl, 6 mM MgCl₂, 0.1 mM EDTA, 2 mM DTT, 10% glycerol)

-

Ribonucleotide Triphosphates (NTPs): ATP, CTP, GTP, and [α-³²P]UTP for radiolabeling

-

Sarkosyl solutions (e.g., 10% stock solution, diluted to desired concentrations)

-

Stop Solution (e.g., 0.3 M Sodium Acetate, 0.5% SDS, 10 mM EDTA, 50 µg/mL tRNA)

-

Phenol:Chloroform:Isoamyl alcohol (25:24:1)

-

Ethanol

-

Denaturing polyacrylamide gel (6-8% acrylamide, 7M Urea)

-

Gel Loading Buffer (e.g., 95% formamide, 20 mM EDTA, 0.05% bromophenol blue, 0.05% xylene cyanol)

Protocol:

-

Pre-initiation Complex (PIC) Formation:

-

In a microcentrifuge tube, combine the DNA template (e.g., 100 ng), transcription buffer, and nuclear extract or purified factors.

-

Incubate at 30°C for 45-60 minutes to allow the PIC to assemble.

-

-

Sarkosyl Addition (for reinitiation block):

-

Add Sarkosyl to the reaction to the desired final concentration (e.g., 0.015% or 0.05%).

-

To test inhibition of PIC assembly, add Sarkosyl at the beginning of step 1.

-

-

Transcription Initiation and Elongation:

-

Add the NTP mix containing [α-³²P]UTP to the reaction mixture.

-

Incubate at 30°C for 30-60 minutes.

-

-

Termination and RNA Isolation:

-

Stop the reaction by adding Stop Solution.

-

Perform phenol:chloroform extraction to purify the RNA transcripts.

-

Precipitate the RNA with ethanol, wash the pellet with 70% ethanol, and resuspend in RNase-free water or gel loading buffer.

-

-

Analysis:

-

Denature the RNA samples by heating at 90°C for 3 minutes.

-

Separate the radiolabeled transcripts on a denaturing polyacrylamide gel.

-

Visualize the transcripts by autoradiography or phosphorimaging. The intensity of the bands corresponds to the level of transcription.

-

Nuclear Run-On (NRO) Assay

This assay measures the transcriptional activity of genes in isolated nuclei, with Sarkosyl used to prevent new initiation events.

Objective: To measure the density of actively transcribing RNA polymerases on specific genes.

Materials:

-

Cultured cells of interest

-

Ice-cold PBS

-

Swelling Buffer (e.g., 10 mM Tris-HCl pH 7.5, 2 mM MgCl₂, 3 mM CaCl₂)

-

Lysis Buffer (Swelling Buffer with 10% glycerol and 0.5% IGEPAL CA-630 or NP-40)

-

Freezing Buffer (e.g., 50 mM Tris-HCl pH 8.3, 40% glycerol, 5 mM MgCl₂, 0.1 mM EDTA)

-

2x NRO Reaction Buffer (e.g., 10 mM Tris-HCl pH 8.0, 5 mM MgCl₂, 300 mM KCl, 1% Sarkosyl, 1 mM DTT, and a mix of ATP, GTP, CTP, and Biotin-UTP or [α-³²P]UTP)[9]

-

Trizol LS reagent

-

Chloroform

-

Isopropanol

-

Ethanol

Protocol:

-

Nuclei Isolation:

-

Harvest cells and wash with ice-cold PBS.

-

Resuspend the cell pellet in Swelling Buffer and incubate on ice.

-

Lyse the cells by adding Lysis Buffer and gently mixing.

-

Pellet the nuclei by centrifugation and resuspend in Freezing Buffer. Nuclei can be stored at -80°C.

-

-

Nuclear Run-On Reaction:

-

Thaw the isolated nuclei on ice.

-

Mix an equal volume of nuclei suspension with 2x NRO Reaction Buffer. The final concentration of Sarkosyl is typically 0.5%.[9]

-

Incubate at 30°C for 5-10 minutes to allow engaged RNA polymerases to incorporate labeled nucleotides into the nascent RNA.

-

-

RNA Isolation:

-

Stop the reaction by adding Trizol LS reagent.

-

Isolate the RNA according to the Trizol protocol (chloroform extraction, isopropanol precipitation).

-

Wash the RNA pellet with 70% ethanol and resuspend in RNase-free water.

-

-

Analysis:

-

The labeled nascent RNA can be purified (e.g., using streptavidin beads for biotin-labeled RNA) and quantified by methods such as quantitative PCR (qPCR) or next-generation sequencing (GRO-seq).

-

The following diagram illustrates the general workflow of a Nuclear Run-On assay.

Reporter Gene Assays

The use of Sarkosyl in standard live-cell reporter gene assays (e.g., luciferase or β-galactosidase assays) to specifically study transcription inhibition is not a conventional approach. As a detergent, Sarkosyl disrupts cell membranes, which would lead to cell lysis and compromise the integrity of the assay. These assays are designed to measure the output of a reporter gene in intact, living cells in response to various stimuli or inhibitors that act on specific cellular pathways.

Therefore, a detailed protocol for using Sarkosyl in a typical reporter gene assay is not provided, as its primary utility lies in in vitro systems or with isolated nuclei where the cellular membrane is not a factor.

Conclusion

Sodium lauroyl sarcosinate (Sarkosyl) is a powerful tool for the study of DNA transcription. Its utility lies in its ability to act as a selective inhibitor of transcription initiation through its detergent properties. By interfering with the assembly of the pre-initiation complex, Sarkosyl allows researchers to dissect the stages of transcription, particularly to distinguish between initiation and elongation. Its application in nuclear run-on assays has been instrumental in mapping the landscape of actively transcribing genes. While it does not appear to modulate specific signaling pathways, its direct action on the transcription machinery provides a robust method for investigating the fundamental processes of gene expression. The concentration-dependent effects of Sarkosyl underscore the importance of careful optimization for each experimental system to achieve the desired inhibitory outcome.

References

- 1. researchgate.net [researchgate.net]

- 2. Sarkosyl block of transcription reinitiation by RNA polymerase II as visualized by the colliding polymerases reinitiation assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Sarkosyl block of transcription reinitiation by RNA polymerase II as visualized by the colliding polymerases reinitiation assay - PMC [pmc.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. Sarkosyl defines three intermediate steps in transcription initiation by RNA polymerase III: application to stimulation of transcription by E1A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Transcriptional Run-on: Measuring Nascent Transcription at Specific Genomic Sites in Yeast - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Effect of Sarkosyl on chromatin and viral RNA synthesis. The isolation of SV40 transcription complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Global Run-On sequencing (GRO-seq) - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Use of the Nuclear Walk-on Methodology to Determine Sites of RNA Polymerase II Initiation and Pausing and Quantify Nascent RNAs in Cells - PMC [pmc.ncbi.nlm.nih.gov]

Early research on sodium sarcosinate as a biological detergent.

Whitepaper: Early Research on Sodium Sarcosinate as a Biological Detergent

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium N-lauroyl sarcosinate, commonly known as Sarkosyl, is an anionic surfactant derived from sarcosine, a natural amino acid.[1] Structurally, it is amphiphilic, possessing a hydrophobic 12-carbon lauroyl chain and a hydrophilic N-methylglycinate head group.[2] This structure allows it to reduce surface tension and form micellar aggregates in aqueous solutions, properties that underpin its utility as a detergent.[2] Early research into its properties revealed a unique and comparatively "mild" mechanism of action, distinguishing it from harsher ionic detergents like sodium dodecyl sulfate (SDS). This guide provides a technical overview of the foundational research on this compound, focusing on its physicochemical properties, mechanism of action, and its seminal applications in solubilizing biological components, with detailed experimental protocols derived from early literature.

Physicochemical Properties

The defining characteristic of a surfactant is its Critical Micelle Concentration (CMC), the concentration above which individual surfactant monomers aggregate to form micelles.[3] This aggregation is fundamental to the detergent's ability to solubilize hydrophobic molecules. The CMC of this compound is influenced by environmental factors such as temperature, pH, and ionic strength.[3]

Data Presentation: Critical Micelle Concentration (CMC)

The following table summarizes experimentally determined CMC values for sodium N-lauroyl sarcosinate (SLS) and sodium N-dodecanoyl sarcosinate (SDDS) under various conditions, illustrating the impact of temperature and salt concentration on micelle formation.

| Surfactant | Base Medium | Additive | Temperature (°C) | CMC (mmol/L) | Citation |

| Sodium Lauroyl Sarcosinate (SLS) | Water | None | 25 | 13.9 | [1] |

| Sodium Lauroyl Sarcosinate (SLS) | Water | None | 35 | 14.5 | [1] |

| Sodium Lauroyl Sarcosinate (SLS) | Water | None | 45 | 15.2 | [1] |

| Sodium N-Dodecanoyl Sarcosinate (SDDS) | Water | 1 mM MgCl₂ | 25 | 7.9 | [4] |

| Sodium N-Dodecanoyl Sarcosinate (SDDS) | Water | 5 mM MgCl₂ | 25 | 3.9 | [4] |

| Sodium N-Dodecanoyl Sarcosinate (SDDS) | Water | 10 mM MgCl₂ | 25 | 2.5 | [4] |

| Sodium N-Dodecanoyl Sarcosinate (SDDS) | Water | 1 mM Na₂SO₄ | 25 | 11.2 | [4] |

| Sodium N-Dodecanoyl Sarcosinate (SDDS) | Water | 10 mM Na₂SO₄ | 25 | 9.0 | [4] |

Mechanism of Action

This compound functions by inserting its hydrophobic tail into lipid bilayers and protein aggregates, while its hydrophilic head interacts with the aqueous environment. Above the CMC, the formation of micelles creates hydrophobic microenvironments that encapsulate and solubilize non-polar molecules like membrane lipids and proteins.

A seminal study in 1973 by Filip et al. demonstrated that Sarkosyl selectively solubilizes the inner cytoplasmic membrane of Escherichia coli, while leaving the outer membrane largely intact.[5] This was in stark contrast to detergents like SDS and Triton X-100, which solubilized all membrane components indiscriminately.[5] This discovery highlighted Sarkosyl as a tool for selectively dissecting bacterial membrane systems. The presence of divalent cations, such as Mg²⁺, was found to inhibit the solubilizing activity of Sarkosyl, offering a method to modulate its effects.[5]

Visualization: General Mechanism of Detergent Action

Caption: General mechanism of this compound action below and above the Critical Micelle Concentration (CMC).

Core Applications & Experimental Protocols

Early research established this compound as a versatile tool in molecular biology, particularly for the differential solubilization of cellular components and the extraction of nucleic acids.

Selective Solubilization of Bacterial Cytoplasmic Membranes

This protocol is based on the methods described by Filip et al. (1973) for the selective isolation of the E. coli inner membrane.[5]

Experimental Protocol:

-

Cell Culture and Labeling: Culture E. coli B in a suitable broth medium. To differentiate membrane components, label phospholipids with [2-³H]glycerol and proteins with L-[¹⁴C]leucine.

-

Membrane Fraction Isolation: Harvest cells in the exponential growth phase. Lyse the cells (e.g., using a French press) and isolate the total membrane fraction by differential centrifugation (e.g., 40,000 x g for 30 min).

-

Detergent Treatment: Resuspend the isolated membrane fraction in a buffer (e.g., 0.25 M sucrose). Add sodium lauroyl sarcosinate (Sarkosyl) to a final concentration of 0.5% (v/v). For control experiments, use 0.5% SDS or 2% Triton X-100.

-

Incubation: Incubate the mixture for 20 minutes at 23°C.

-

Isopycnic Centrifugation: Layer the detergent-treated sample onto a pre-formed isopycnic sucrose density gradient. Centrifuge at high speed (e.g., 38,000 rpm for 16 hours in a Beckman SW41 rotor) to separate the membrane fractions based on their density.

-

Analysis: Fractionate the gradient and determine the distribution of the radiolabels (³H for cytoplasmic membrane, ¹⁴C for total protein) to assess the degree of solubilization. The cytoplasmic membrane, being less dense, will be solubilized by Sarkosyl and will not form a distinct band, whereas the outer membrane remains largely intact and bands at a higher density.

Visualization: Workflow for Selective Membrane Solubilization

Caption: Experimental workflow for the selective solubilization of E. coli cytoplasmic membranes using Sarkosyl.

Early Protocols for Nucleic Acid Isolation

Sarkosyl was quickly adopted in protocols for isolating DNA and RNA due to its ability to disrupt cells and denature proteins, thereby inhibiting nuclease activity. The widely cited single-step RNA isolation method developed by Chomczynski and Sacchi utilizes Sarkosyl in its primary denaturing solution.[6]

Experimental Protocol (Solution D from Chomczynski & Sacchi):

-

Prepare Denaturing Solution (Solution D): This solution consists of 4 M guanidinium thiocyanate, 25 mM sodium citrate (pH 7.0), 0.5% (w/v) N-lauroylsarcosine (Sarkosyl), and 0.1 M 2-mercaptoethanol.[6]

-

Homogenization: Homogenize tissue or cells directly in Solution D (e.g., 1 ml per 100 mg of tissue).[6] The guanidinium thiocyanate acts as a strong chaotrope, while Sarkosyl aids in disrupting membranes and solubilizing components.[6]

-

Phase Separation: Add phenol and chloroform/isoamyl alcohol to the homogenate. Under acidic conditions, centrifugation separates the mixture into an upper aqueous phase containing RNA, an interphase with DNA, and a lower organic phase with proteins and lipids.[6]

-

RNA Precipitation: Recover the total RNA from the aqueous phase by precipitation with isopropanol.[6]

Effects on Protein and Enzyme Function

A key area of interest in early research was the effect of Sarkosyl on protein structure and function, particularly its ability to preserve enzyme activity.

Use in Transcription Assays

Early studies on eukaryotic gene transcription utilized Sarkosyl to dissect the stages of RNA polymerase initiation. It was discovered that different concentrations of the detergent could selectively inhibit distinct steps in the formation of the transcription complex. For instance, 0.015% Sarkosyl was shown to inhibit an early step in transcription initiation by RNA polymerase III, while having no effect if added after the complex had formed.[7] A higher concentration of 0.05% could block subsequent rounds of reinitiation, effectively limiting the reaction to a single round of transcription.[7][8][9] This demonstrated that Sarkosyl could be a powerful tool for mechanistic studies, as it did not release already initiated RNA polymerase from the DNA template, a property not shared by harsher detergents.[5][10]

Enzyme Activity Post-Solubilization

Sarkosyl is often described as a mild detergent capable of non-denaturing protein extraction.[2] However, its effect is context-dependent. In one study, the enzyme β-galactosidase was recovered from Kluyveromyces lactis by permeabilizing the yeast cells with 0.2% Sarkosyl.[3] Subsequent incubation at 35°C led to the release of about 80% of the total enzyme activity into the buffer, with no significant activity loss observed over 6 hours, indicating the enzyme remained functional.[3] Conversely, when used to solubilize aggregated proteins from inclusion bodies, the process is generally considered to result in denatured protein that requires a subsequent refolding step to regain function.

Data Presentation: Effect of Sarkosyl on Enzyme Activity

| Enzyme/Process | Organism/System | Sarkosyl Conc. | Observed Effect | Citation |

| RNA Polymerase III | In vitro transcription | 0.015% | Inhibits formation of the initial transcription complex. | [7] |

| RNA Polymerase III | In vitro transcription | 0.05% | Allows a single round of transcription but blocks reinitiation. | [7] |

| RNA Polymerase II | In vitro transcription | Varies | Can block reinitiation while allowing the first round of initiation. | [8][9][10] |

| Endogenous RNA Polymerase | Mouse nuclei | Not specified | Enhances RNA polymerase activity several-fold by dissociating proteins from chromatin. | [5] |

| β-galactosidase | Kluyveromyces lactis | 0.2% | Permeabilizes cells, allowing for the extraction of ~80% of total enzyme activity without significant inactivation. | [3] |

| Peptidoglycan Synthesis | E. coli membranes | 0.2% | Used in an assay to measure the coupled transglycosylase-transpeptidase activity, which remained functional. | [4] |

Conclusion

Early research on this compound established it as a uniquely valuable detergent for biological applications. Its ability to selectively solubilize the cytoplasmic membrane of bacteria, in contrast to the indiscriminate action of other detergents, provided researchers with a new tool for subcellular fractionation. Furthermore, its capacity to disrupt protein-DNA interactions while leaving initiated RNA polymerase complexes intact made it instrumental in dissecting the complex process of transcription. While it is considered a milder alternative to SDS, its effect on enzyme activity is nuanced, ranging from the preservation of function during cell permeabilization to denaturation when solubilizing protein aggregates. These foundational studies paved the way for its widespread and continued use in molecular biology, from inclusion body solubilization to nucleic acid extraction protocols.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. ri.conicet.gov.ar [ri.conicet.gov.ar]

- 4. journals.asm.org [journals.asm.org]

- 5. Effect of Sarkosyl on chromatin and viral RNA synthesis. The isolation of SV40 transcription complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. bu.edu [bu.edu]

- 7. Sarkosyl defines three intermediate steps in transcription initiation by RNA polymerase III: application to stimulation of transcription by E1A [pubmed.ncbi.nlm.nih.gov]

- 8. Sarkosyl block of transcription reinitiation by RNA polymerase II as visualized by the colliding polymerases reinitiation assay - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Sarkosyl block of transcription reinitiation by RNA polymerase II as visualized by the colliding polymerases reinitiation assay [pubmed.ncbi.nlm.nih.gov]

- 10. academic.oup.com [academic.oup.com]

The Critical Micelle Concentration of Sodium Sarcosinate in Aqueous Solutions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the critical micelle concentration (CMC) of sodium sarcosinate, a widely utilized anionic surfactant in the pharmaceutical and cosmetic industries. Understanding the CMC is paramount for optimizing formulations, enhancing drug solubility, and ensuring the stability of colloidal systems. This document collates quantitative data, details common experimental methodologies for CMC determination, and illustrates a typical experimental workflow.

Introduction to this compound and its Micellization

Sodium N-acyl sarcosinates, derived from the natural amino acid sarcosine, are known for their mildness, biocompatibility, and biodegradability.[1][2] A key characteristic of these surfactants is their ability to self-assemble into micelles in aqueous solutions above a specific concentration known as the critical micelle concentration (CMC).[3] These micellar aggregates possess a hydrophobic core and a hydrophilic corona, enabling them to encapsulate poorly water-soluble drugs, thereby improving their bioavailability.[3] The CMC is a critical parameter as many physicochemical properties of the surfactant solution, such as surface tension, conductivity, and solubilization capacity, exhibit a sharp change at this concentration.[4][5]

The most commonly studied variant is Sodium N-lauroylsarcosinate (also referred to as sodium N-dodecanoyl sarcosinate or SDDS).[4][6] Its CMC is influenced by various factors including temperature, pH, and the presence of electrolytes.[3][7][8]

Quantitative Data: Critical Micelle Concentration of this compound

The CMC of sodium lauroyl sarcosinate in aqueous solutions has been determined by various methods. The following tables summarize the reported values under different experimental conditions.

Table 1: CMC of Sodium Lauroyl Sarcosinate in Pure Aqueous Solution

| Temperature (°C) | CMC (mM) | Method of Determination | Reference |

| 20 | Not specified | Surface Tensiometry | [7] |

| 25 | 13-14 | Not specified | [9] |

| 25 | ~14.6 | Tensiometry, Conductometry, Densitometry, Spectrofluorimetry, High-Resolution Ultrasound Spectroscopy | [4] |

| 30 | 14.57 | Not specified | [10] |

| 35 | Not specified | Surface Tensiometry | [7] |

| 50 | Not specified | Surface Tensiometry | [7] |

| 65 | Not specified | Surface Tensiometry | [7] |

| Not Specified | 14.3 | Not specified | [11] |

| 20-25 | 14.6 | Not specified | [12] |

Table 2: Effect of Electrolytes on the CMC of Sodium N-Dodecanoyl Sarcosinate (SDDS) at 298 K (25 °C)

| Electrolyte | Electrolyte Concentration (mM) | CMC (mM) - Conductometry | CMC (mM) - Tensiometry | CMC (mM) - Fluorimetry | Reference |

| MgCl₂ | 0.0 | 5.60 | 5.60 | 5.70 | [6] |

| 0.1 | 4.80 | 4.90 | 5.10 | [6] | |

| 0.5 | 3.50 | 3.60 | 3.90 | [6] | |

| 1.0 | 2.70 | 2.80 | 3.10 | [6] | |

| 2.0 | 2.10 | 2.20 | 2.50 | [6] | |

| Na₂SO₄ | 0.0 | 5.60 | 5.60 | 5.70 | [6] |

| 1.0 | 5.20 | 5.30 | 5.50 | [6] | |

| 2.0 | 4.90 | 5.00 | 5.20 | [6] | |

| 5.0 | 4.40 | 4.50 | 4.80 | [6] | |

| 10.0 | 3.80 | 4.00 | 4.30 | [6] |

The addition of electrolytes typically decreases the CMC of ionic surfactants. This is attributed to the reduction of electrostatic repulsion between the ionic head groups of the surfactant molecules, which promotes micelle formation at lower concentrations.[8]

Experimental Protocols for CMC Determination

Several techniques are employed to determine the CMC of surfactants, each monitoring a different physicochemical property of the solution as a function of surfactant concentration.[4][13]

Surface Tensiometry

This is considered a standard method for determining the CMC of all types of surfactants.[13]

-

Principle: The surface tension of a liquid decreases with the addition of a surfactant up to the CMC. Above the CMC, the surface becomes saturated with surfactant monomers, and further addition of surfactant leads to micelle formation in the bulk solution with little to no further change in surface tension.[14] The CMC is identified as the point of inflection in the plot of surface tension versus the logarithm of surfactant concentration.[15]

-

Apparatus: A tensiometer (e.g., using the Wilhelmy plate or du Noüy ring method).

-

Procedure:

-

Prepare a stock solution of this compound in deionized water.

-

Prepare a series of dilutions of the stock solution to cover a concentration range both below and above the expected CMC.

-

Measure the surface tension of each solution at a constant temperature.[15]

-

Plot the measured surface tension against the logarithm of the surfactant concentration.

-

The CMC is determined from the intersection of the two linear portions of the curve.[14]

-

Conductometry

This method is suitable for ionic surfactants like this compound.[4][13]

-

Principle: The specific conductivity of an ionic surfactant solution increases linearly with concentration. At the CMC, the rate of increase in conductivity changes. This is because the newly formed micelles have a lower mobility and bind some of the counterions, leading to a smaller slope in the conductivity versus concentration plot above the CMC.

-

Apparatus: A conductivity meter and a thermostated cell.

-

Procedure:

-

Prepare a series of this compound solutions of varying concentrations in deionized water.

-

Equilibrate the solution to the desired temperature.[3]

-

Measure the specific conductivity of each solution.

-

Plot the specific conductivity against the surfactant concentration.

-

The CMC is identified as the concentration at the break point where the slope of the line changes.

-

Fluorescence Spectroscopy

This is a highly sensitive method that utilizes a fluorescent probe.[16][17]

-

Principle: A hydrophobic fluorescent probe (e.g., pyrene) is added to the surfactant solutions. In the aqueous environment below the CMC, the probe exhibits a certain fluorescence spectrum. When micelles form, the hydrophobic probe partitions into the nonpolar core of the micelles. This change in the microenvironment of the probe leads to a significant change in its fluorescence properties, such as an increase in fluorescence intensity or a shift in the emission spectrum.[18][19]

-

Apparatus: A spectrofluorometer.

-

Procedure:

-

Prepare a series of this compound solutions.

-

Add a small, constant amount of a fluorescent probe (e.g., pyrene) to each solution.

-

Measure the fluorescence intensity at specific emission wavelengths. For pyrene, the ratio of the intensity of the first and third vibronic peaks (I₁/I₃) is often plotted.[16]

-

Plot the fluorescence intensity or the intensity ratio against the surfactant concentration.

-

The CMC is determined from the inflection point of the resulting sigmoidal curve.[6]

-

Visualizing the Experimental Workflow

The following diagram illustrates a generalized workflow for the determination of the Critical Micelle Concentration.

Caption: Generalized workflow for CMC determination.

Conclusion

The critical micelle concentration is a fundamental parameter of this compound that dictates its behavior in aqueous solutions and its performance in various applications, from drug delivery to personal care products. The CMC is not a fixed value but is responsive to environmental conditions such as temperature and the presence of electrolytes. A thorough understanding and accurate determination of the CMC using the methodologies outlined in this guide are essential for the effective formulation and application of this versatile surfactant.

References

- 1. researchgate.net [researchgate.net]

- 2. specialchem.com [specialchem.com]

- 3. jocpr.com [jocpr.com]

- 4. Surfactant Self-Assembling and Critical Micelle Concentration: One Approach Fits All? - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Exploring Physicochemical Interactions of Different Salts with Sodium N-Dodecanoyl Sarcosinate in Aqueous Solution - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. pharmacy180.com [pharmacy180.com]

- 9. researchgate.net [researchgate.net]

- 10. thomassci.com [thomassci.com]

- 11. researchgate.net [researchgate.net]

- 12. N -月桂酰肌氨酸 钠盐 European Pharmacopoeia (EP) Reference Standard | Sigma-Aldrich [sigmaaldrich.com]

- 13. justagriculture.in [justagriculture.in]

- 14. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. Determination of the critical micelle concentration of surfactants using fluorescence strategies - Soft Matter (RSC Publishing) [pubs.rsc.org]

- 18. researchgate.net [researchgate.net]

- 19. pubs.rsc.org [pubs.rsc.org]

The Pivotal Role of Sodium Sarcosinate in Advancing Membrane Protein Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The study of membrane proteins, crucial targets for a vast majority of modern pharmaceuticals, has historically been fraught with technical challenges. Their hydrophobic nature necessitates their extraction from the lipid bilayer, a process that requires the use of detergents. Among the arsenal of detergents available to researchers, sodium lauroyl sarcosinate, commonly known as sarkosyl, has carved out a significant niche. This in-depth technical guide explores the history of sodium sarcosinate in membrane protein research, providing a comprehensive overview of its properties, applications, and detailed experimental protocols.

A Historical Perspective: The Rise of a "Milder" Anionic Detergent

The journey of this compound in membrane protein research began with the need for a detergent that could effectively solubilize these challenging proteins while preserving their native structure and function. Unlike the harsher anionic detergent sodium dodecyl sulfate (SDS), which often leads to protein denaturation, sarkosyl was found to be a milder alternative.

Early studies in the 1970s demonstrated the efficacy of sarkosyl in selectively solubilizing the cytoplasmic membrane of Escherichia coli, leaving the outer membrane intact. This selective solubilization was a significant advancement, allowing for the differential isolation and characterization of proteins from these two distinct membrane systems.[1][2] Researchers found that while detergents like Triton X-100 and SDS solubilized all membrane proteins, sarkosyl offered a more nuanced approach.[1][2]

Further research in the late 1970s showcased sarkosyl's ability to solubilize up to 90% of membrane proteins from the bacterium Spiroplasma citri.[3] These studies also highlighted important experimental parameters, such as the optimal detergent-to-protein ratio for maximal solubilization and the inhibitory effect of magnesium ions.[3]

The 1980s and 1990s saw the expansion of sarkosyl's application to the isolation of outer membrane proteins from various bacteria, including Haemophilus species.[4][5] A key development during this period was the use of sarkosyl to solubilize inclusion bodies, which are insoluble aggregates of overexpressed recombinant proteins.[6][7][8][9] This application proved invaluable for the production and subsequent purification of a wide range of proteins for structural and functional studies.

Physicochemical Properties of this compound and Other Common Detergents

The effectiveness of a detergent in membrane protein research is dictated by its physicochemical properties. The Critical Micelle Concentration (CMC) is a crucial parameter, representing the concentration at which detergent monomers begin to form micelles. The aggregation number, which is the number of monomers in a micelle, and the micellar molecular weight are also important characteristics. The table below provides a comparison of these properties for this compound and other commonly used detergents.

| Detergent | Type | CMC (mM) | Aggregation Number | Micellar Molecular Weight (kDa) |

| Sodium Lauroyl Sarcosinate (Sarkosyl) | Anionic | 14.6 | ~10 | - |

| Sodium Dodecyl Sulfate (SDS) | Anionic | 7-10 | 62 | 18 |

| Triton X-100 | Non-ionic | 0.2-0.9 | 100-155 | 64-90 |

| n-Dodecyl-β-D-maltoside (DDM) | Non-ionic | 0.17 | 78-149 | 70 |

| n-Decyl-β-D-maltoside (DM) | Non-ionic | 1.2-2.2 | - | - |

| n-Octyl-β-D-glucopyranoside (OG) | Non-ionic | 20-25 | 27-100 | 8 |

| CHAPS | Zwitterionic | 4-8 | 10 | 6.15 |

| CHAPSO | Zwitterionic | 8-10 | 11 | 7 |

| Cymal-5 | Non-ionic | ~2.5 | - | ~23 |

| Cymal-6 | Non-ionic | ~0.56 | - | ~32 |

Note: CMC and aggregation number can vary depending on experimental conditions such as temperature, pH, and ionic strength.[10][11][12]

Key Applications and Experimental Protocols

This compound's versatility has led to its use in a variety of applications in membrane protein research. The following sections provide detailed protocols for some of its most common uses.

Selective Solubilization of E. coli Inner Membrane Proteins

This protocol is adapted from the classic method for selectively solubilizing the inner membrane of E. coli.

Materials:

-

E. coli cell pellet

-

Buffer A: 10 mM Tris-HCl, pH 7.8

-

Lysozyme solution: 10 mg/mL in Buffer A

-

DNase I solution: 1 mg/mL in Buffer A with 5 mM MgCl2

-

Sarkosyl solution: 0.5% (w/v) in Buffer A

-

Sucrose solutions (w/v) in Buffer A: 60%, 55%, 50%, 45%, 40%, 35%, 30%

Procedure:

-

Resuspend the E. coli cell pellet in Buffer A.

-

Add lysozyme solution to a final concentration of 100 µg/mL and incubate on ice for 30 minutes.

-

Lyse the cells by sonication on ice.

-

Add DNase I to a final concentration of 10 µg/mL and incubate on ice for 10 minutes to reduce viscosity.

-

Centrifuge the lysate at 100,000 x g for 1 hour at 4°C to pellet the total membrane fraction.

-

Resuspend the membrane pellet in Buffer A.

-

Add an equal volume of 0.5% sarkosyl solution to the membrane suspension and incubate at room temperature for 30 minutes with gentle mixing.

-

Layer the sarkosyl-treated membrane suspension onto a discontinuous sucrose gradient (30% to 60%).

-

Centrifuge at 150,000 x g for 16 hours at 4°C.

-

The sarkosyl-soluble inner membrane proteins will remain in the upper layers of the gradient, while the insoluble outer membrane will pellet at the bottom.

-